9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Beschreibung
The compound 9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to the triazoloquinazolinone class, characterized by a fused bicyclic core incorporating a triazole and quinazolinone moiety. Its structure features electron-rich substituents: a 3,4-dimethoxyphenyl group at position 9 and a 4-(dimethylamino)phenyl group at position 2. These substituents likely influence its physicochemical properties and reactivity, making it a candidate for pharmaceutical and materials science applications. This article provides a comparative analysis of this compound with structurally analogous derivatives, focusing on synthesis efficiency, substituent effects, and physicochemical properties.
Eigenschaften
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-29(2)17-11-8-15(9-12-17)24-27-25-26-18-6-5-7-19(31)22(18)23(30(25)28-24)16-10-13-20(32-3)21(14-16)33-4/h8-14,23H,5-7H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOWJMPLZKYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C24H28N4O3
- Molecular Weight: 416.5 g/mol
- IUPAC Name: this compound
- SMILES Notation: CN(C)c1ccc(C(N2)N(Cc(cc3)cc(OC)c3OC)c(sc3c4CCCC3)c4C2=O)cc1
This compound features a complex structure that includes a triazole and quinazoline moiety, which are often associated with biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 9 | Induces apoptosis via intrinsic pathway |
| MCF7 (Breast Cancer) | 12 | Inhibits cell proliferation and migration |
| HeLa (Cervical Cancer) | 15 | Disrupts FAK/Paxillin pathway leading to reduced invasion |
| HepG2 (Liver Cancer) | 10 | Induces cell cycle arrest and senescence |
- Apoptosis Induction : The compound has been shown to activate caspase pathways in cancer cells, suggesting it promotes apoptosis through mitochondrial pathways .
- Inhibition of Cell Migration : Studies indicate that it disrupts the FAK/Paxillin signaling pathway, which is crucial for cancer cell invasion and metastasis .
- Cell Cycle Arrest : The compound causes cell cycle arrest in the G1 phase, leading to increased senescence in treated cancer cells .
Case Studies
A study conducted by Walid Fayad et al. explored the anticancer properties of this compound using multicellular spheroid models. The results demonstrated significant inhibition of tumor growth and improved understanding of the compound's mechanism through in vitro assays .
Another research highlighted its effectiveness against a panel of human cancer cell lines including MCF7 and A549. The findings suggested that the compound could serve as a lead for further development in anticancer therapies due to its potent activity .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogous Compounds
Triazoloquinazolinones exhibit structural diversity based on substituent patterns. Key analogs include:
Key Observations :
- Substituents at C2 and C9 significantly alter electronic and steric profiles. Electron-donating groups (e.g., methoxy, dimethylamino) enhance solubility, while halogens (e.g., Cl in ) increase molecular polarity.
Key Findings :
- The NGPU catalyst () offers superior efficiency (85% yield) compared to traditional methods, aligning with trends in green chemistry.
- Copper-mediated synthesis () achieves high yields (90%) in ultra-short reaction times (10 minutes), advantageous for industrial scaling.
- Lower yields (e.g., 35% in ) may arise from steric hindrance or electron-withdrawing substituents.
Physicochemical Properties
Substituents critically influence melting points, lipophilicity (logP), and solubility:
Key Trends :
- Bulky electron-donating groups (e.g., dimethylamino in ) correlate with moderate logP (~3.5), suggesting balanced lipophilicity for membrane permeability.
- Halogenated derivatives () exhibit exceptionally high melting points (>300°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole).
Spectroscopic and Analytical Data
1H NMR Shifts :
- Target Compound: Expected aromatic protons (δ 6.5–7.5 ppm for methoxy/dimethylamino phenyls) and triazole protons (δ 7.5–8.5 ppm).
- 9-(2-Chlorophenyl)-6,6-dimethyl () : Aromatic protons at δ 7.24–7.42 ppm; NH proton at δ 11.25 ppm.
- 15c () : Fluorinated aromatic protons at δ 7.91 ppm; methoxy groups at δ 3.87 ppm.
IR Stretching :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
